![molecular formula C10H12FNO3 B13422126 1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) is a complex organic compound with the molecular formula C10H13NO3 It is characterized by a fused ring structure that includes both furan and pyridine rings, with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) typically involves the reaction of ethanol and pyridoxal. The process includes several steps, such as the formation of intermediate compounds and subsequent reactions to introduce the ethoxy and fluoro groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halogens or alkyl chains .
Aplicaciones Científicas De Investigación
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mecanismo De Acción
The mechanism of action of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) include other fused ring structures with functional groups such as:
- Furo[3,4-c]pyridin-7-ol,1-ethoxy-1,3-dihydro-6-methyl
- Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl
Uniqueness
The uniqueness of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not .
Propiedades
Fórmula molecular |
C10H12FNO3 |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
1-ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C10H12FNO3/c1-3-14-10-7-6(4-15-10)9(11)12-5(2)8(7)13/h10,13H,3-4H2,1-2H3 |
Clave InChI |
KYUZLCMOIIWOJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C2=C(CO1)C(=NC(=C2O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


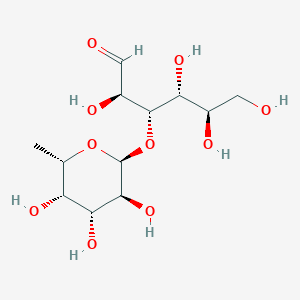
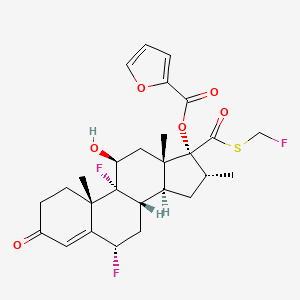
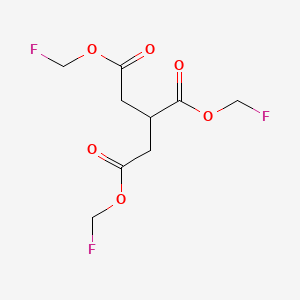
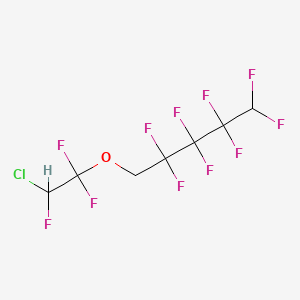
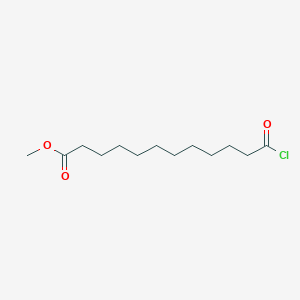
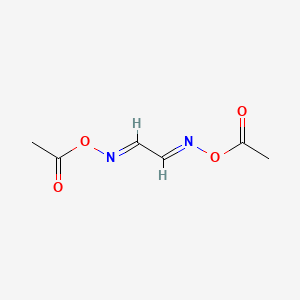



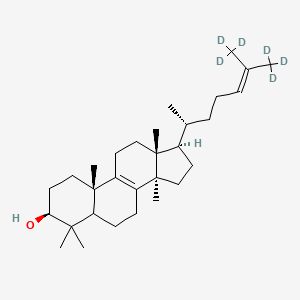


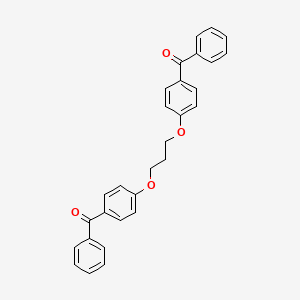
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
